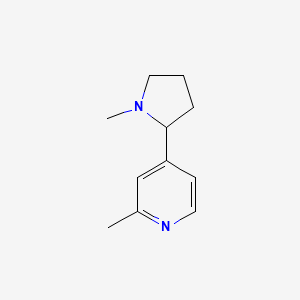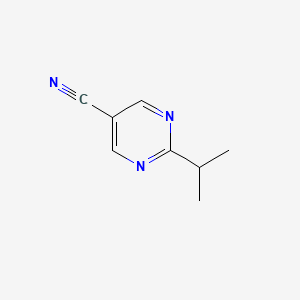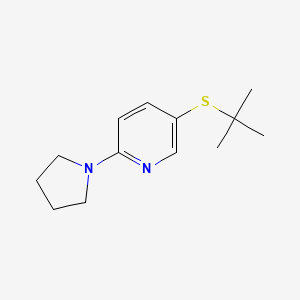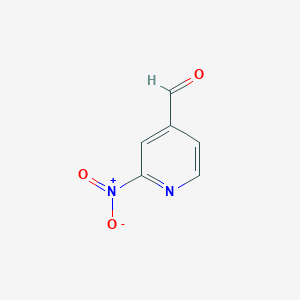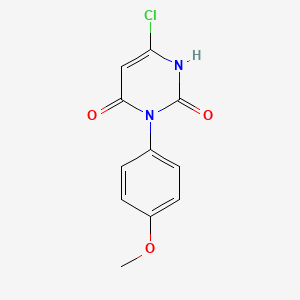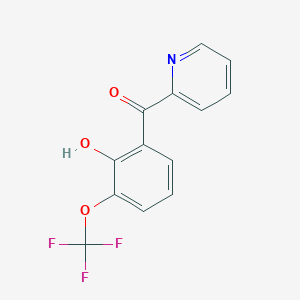
5-(4-(Hydroxymethyl)phenyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(羟甲基)苯基)吡咯烷-2-酮是一种属于吡咯烷酮类化合物,吡咯烷酮类化合物是五元内酰胺。该化合物具有一个吡咯烷-2-酮环,并被一个4-(羟甲基)苯基取代。吡咯烷酮以其多样的生物活性而闻名,被用作合成各种生物活性分子的构建块。
准备方法
合成路线和反应条件
5-(4-(羟甲基)苯基)吡咯烷-2-酮的合成可以通过多种合成路线实现。一种常见的方法是使4-(羟甲基)苯甲醛在碱性条件下与吡咯烷-2-酮反应。 反应通常通过缩合反应,然后环化形成所需产物 .
工业生产方法
5-(4-(羟甲基)苯基)吡咯烷-2-酮的工业生产通常涉及使用大型反应器和优化的反应条件,以确保高收率和纯度。该过程可能包括通过重结晶或色谱法进行纯化步骤,以获得最终产物。
化学反应分析
反应类型
5-(4-(羟甲基)苯基)吡咯烷-2-酮会发生各种化学反应,包括:
氧化: 羟甲基可以被氧化形成羧酸衍生物。
还原: 吡咯烷-2-酮环中的羰基可以被还原形成羟基。
取代: 苯环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 可以使用高锰酸钾或三氧化铬等常用氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电芳香取代反应可以使用溴或硝酸等试剂在酸性条件下进行。
形成的主要产物
氧化: 形成5-(4-(羧基)苯基)吡咯烷-2-酮。
还原: 形成5-(4-(羟甲基)苯基)吡咯烷-2-醇。
取代: 根据所用亲电试剂的不同,形成各种取代的苯基衍生物。
科学研究应用
5-(4-(羟甲基)苯基)吡咯烷-2-酮具有多种科学研究应用:
化学: 用作合成复杂有机分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其生物活性,正在研究其在药物开发中的潜在用途。
工业: 用于精细化学品和制药的生产。
作用机制
5-(4-(羟甲基)苯基)吡咯烷-2-酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以与酶或受体结合,调节其活性,从而导致各种生物学效应。确切的分子靶标和途径取决于特定的应用和使用环境。
相似化合物的比较
类似化合物
吡咯烷-2-酮: 一种更简单的类似物,没有苯基和羟甲基取代。
5-(羟甲基)吡咯烷-2-酮: 缺少苯基。
4-(羟甲基)苯基衍生物: 具有类似苯基取代但核心结构不同的化合物。
独特性
5-(4-(羟甲基)苯基)吡咯烷-2-酮由于吡咯烷-2-酮环和4-(羟甲基)苯基的组合而独一无二。这种结构排列赋予了独特的化学和生物学特性,使其成为研究和工业中各种应用的有价值的化合物。
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
5-[4-(hydroxymethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-7-8-1-3-9(4-2-8)10-5-6-11(14)12-10/h1-4,10,13H,5-7H2,(H,12,14) |
InChI 键 |
BWLYBFSBMXLEIU-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1C2=CC=C(C=C2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


